3,6-Dimethylocta-2,6-diene

Description

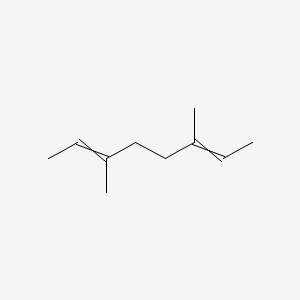

Structure

2D Structure

3D Structure

Properties

CAS No. |

116668-49-6 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

3,6-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H18/c1-5-9(3)7-8-10(4)6-2/h5-6H,7-8H2,1-4H3 |

InChI Key |

LTZABYZUYVJLDA-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CCC(=CC)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3,6 Dimethylocta 2,6 Diene Analogues

Diene Reactivity and Conjugation Effects

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of dienes, which are nucleophilic due to their electron-rich double bonds. chemistrynotmystery.com In the case of isolated dienes like 3,6-Dimethylocta-2,6-diene, an approaching electrophile will preferentially add to the more nucleophilic (electron-rich) double bond. chemistrynotmystery.com The substitution pattern of the double bond influences its nucleophilicity, with more substituted double bonds being more electron-rich due to the inductive effect of alkyl groups. chemistrynotmystery.com

The mechanism of electrophilic addition to an isolated diene follows Markovnikov's rule, where the electrophile (e.g., H⁺ from HBr) attaches to the less substituted carbon of the double bond. This leads to the formation of a more stable carbocation intermediate. chemistrynotmystery.com For instance, in the addition of HBr to 2-methyl-1,5-hexadiene, the hydrogen ion adds to the first carbon atom, resulting in a more stable tertiary carbocation at the second carbon. chemistrynotmystery.com

In contrast, the electrophilic addition to conjugated dienes can yield a mixture of 1,2- and 1,4-addition products. jove.commasterorganicchemistry.com This occurs because the initial protonation of a double bond forms a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms. jove.comlibretexts.org The subsequent attack by the nucleophile can then occur at either of these positively charged centers. jove.com The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being favored at lower temperatures (kinetic control) and the more stable 1,4-adduct being favored at higher temperatures (thermodynamic control). jove.comlibretexts.org

Pericyclic Reactions (e.g., Sigmatropic Rearrangements)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. libretexts.org They are highly stereoselective and their outcomes are dependent on the structure of the reactant, the number of electrons involved, and whether the reaction is initiated by heat or light. libretexts.org Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgstereoelectronics.org

A prominent example is the Cope rearrangement, a libretexts.orglibretexts.org sigmatropic rearrangement of a 1,5-diene. libretexts.orglibretexts.org This reaction is reversible, and for asymmetrical dienes, the equilibrium favors the formation of the more stable, more substituted product. jove.com The reaction typically proceeds through a chair-like transition state. jove.com An important variant is the oxy-Cope rearrangement, where a hydroxyl group on a sp³ carbon of the 1,5-diene leads to an enol product after rearrangement, which then tautomerizes to a ketone, driving the reaction forward. libretexts.orglibretexts.org

Another significant libretexts.orglibretexts.org sigmatropic rearrangement is the Claisen rearrangement, which involves an allyl vinyl ether. stereoelectronics.orglibretexts.org

Oxidative and Reductive Transformation Mechanisms

Analogues of this compound can undergo various oxidative and reductive transformations.

Oxidation Reactions:

Epoxidation: The double bonds can be selectively epoxidized. For example, 3,7-dimethyl-1,6-octadiene can be selectively epoxidized at the internal trisubstituted double bond using 3-chloroperbenzoic acid. evitachem.com Electrochemical epoxidation of (E)-3,7-dimethylocta-2,6-dien-1-ol (geraniol) mediated by sodium bromide can also occur. academie-sciences.fruminho.pt

Oxidation to Carbonyls: Oxidation can lead to the formation of aldehydes or ketones. evitachem.com For instance, 3,7-dimethylocta-2,6-dienal can be oxidized in a Baeyer-Villiger reaction using hydrogen peroxide and a selenium dioxide catalyst to form 2,6-dimethylhepta-1,5-dien-1-yl formate. google.com

Oxidation to Diols or Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (B83412) can oxidize the double bonds to form diols or, with further oxidation, carboxylic acids. evitachem.com

Reduction Reactions:

Hydrogenation: The double bonds can be reduced to single bonds using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.comsmolecule.com

Substitution Reaction Pathways

The double bonds in this compound analogues make them susceptible to substitution reactions, primarily through electrophilic addition mechanisms that can lead to functionalization. evitachem.com For example, allylic halides can be synthesized from the corresponding alcohols and can then undergo nucleophilic substitution reactions. unr.edu.ar The synthesis of (E)-β-farnesene analogues has been achieved through the reaction of substituted 2-nitroimino-hexahydro-1,3,5-triazine rings with (E)-1-chloro-3,7-dimethylocta-2,6-diene. nih.gov

Role of Catalysis in Reaction Mechanisms

Catalysis plays a crucial role in many reactions involving dienes and their analogues, influencing reaction rates, selectivity, and even enabling otherwise difficult transformations.

Palladium Catalysis: Palladium catalysts are used in various reactions. For instance, palladium dichloride can catalyze the Cope rearrangement of acyclic dienes. acs.org Palladium(II) chloride can also mediate the Wacker oxidation of (+)-3,7-dimethylocta-1,6-diene to an enone or lead to the formation of π-allyl palladium derivatives. rsc.org

Ruthenium Catalysis: Ruthenium complexes have been employed as catalysts for various transformations. For example, ruthenium(II) complexes can catalyze the hydration of nitriles to amides. rsc.org Dimeric ruthenium(IV) complexes, such as [{RuCl(μ-Cl)(η3:η3-C10H16)}2] (where C10H16 = 2,7-dimethylocta-2,6-diene-1,8-diyl), are effective catalysts for the isomerization of estragole (B85927) to anethole (B165797). rsc.org These complexes can also react with guanidines to form ruthenium(IV) and ruthenium(II) guanidinate complexes, which show catalytic activity in the redox isomerization of allylic alcohols. acs.org

Cobalt Catalysis: Cobalt systems, such as [CoBr2(dppe)]/Bu4NBH4/ZnI2, have been used to catalyze the cross-dimerization of conjugated dienes with substituted alkenes. acs.org

Ziegler-Natta Catalysis: (E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride has been used in Ziegler-Natta-type catalyst systems for the production of polyolefins. vulcanchem.com

Acid Catalysis: As mentioned previously, protic and Lewis acids are essential catalysts for the Nazarov cyclization. wikipedia.org

Lewis Acid-Mediated Mechanisms

The interaction of diene analogues with Lewis acids typically initiates electrophilic reactions, leading to a variety of products through carbocationic intermediates. The use of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) in reactions with terpene alcohols, such as geraniol (B1671447) (a structural analogue of this compound), provides insight into these mechanisms. conicet.gov.ar

The proposed reaction mechanism begins with the coordination of the Lewis acid to the hydroxyl group of the alcohol, facilitating its elimination to form a resonance-stabilized allylic carbocation. conicet.gov.ar This electrophilic intermediate then undergoes an electrophilic aromatic substitution (SₑAr) reaction with an activated aromatic ring, like phenol (B47542). The presence of the hydroxyl group on the phenol acts as a strong ring activator and an ortho-director, guiding the substitution. conicet.gov.ar Subsequent loss of a proton from the resulting sigma complex restores aromaticity and yields the final alkylated product. conicet.gov.ar

A competing reaction pathway is π-cationic cyclization, which can lead to polycyclic products. conicet.gov.ar Research has shown that the distribution of products between direct alkylation and cyclization can be controlled by modulating the reaction conditions, particularly the stoichiometry of the Lewis acid. conicet.gov.ar In studies involving the alkylation of phenol with geraniol, lower concentrations of BF₃·Et₂O favor the formation of the desired alkylated phenol, whereas higher concentrations can lead to different product distributions, including dialkylated phenols. conicet.gov.ar

Table 1: Effect of BF₃·Et₂O Stoichiometry on Phenol Alkylation with Geraniol

Ruthenium-Mediated Oxidative Coupling of Dienes

Ruthenium catalysts are highly effective in mediating a range of transformations involving dienes, including oxidative coupling, reductive coupling, and transfer hydrogenation. sci-hub.seorganic-chemistry.org These reactions provide efficient routes to form new carbon-carbon bonds.

A common mechanistic feature in ruthenium(0)-catalyzed reductive couplings of dienes with ketones or alcohols is the formation of an oxaruthenacycle intermediate. sci-hub.senih.gov The catalytic cycle is proposed to involve an initial diene-carbonyl oxidative coupling to generate this metallacycle. sci-hub.se In processes involving hydrogen autotransfer from a secondary alcohol, the alcohol first undergoes dehydrogenation. The resulting hydrogen mediates the hydrogenolysis of the metallacycle, which releases the C-C coupled product and regenerates the active catalyst. sci-hub.se

A specific example involves the reactivity of the ruthenium dimer [{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂], where C₁₀H₁₆ is the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand. This complex serves as a precursor for synthesizing various ruthenium(IV) and ruthenium(II) guanidinate complexes. acs.orgresearchgate.net The transformation can proceed via the reductive elimination of the diene ligand, a process that occurs cleanly in the presence of reagents like 2,6-dimethylphenyl isocyanide to yield octahedral ruthenium(II) compounds. acs.orgresearchgate.net

Table 2: Examples of Ruthenium-Mediated Reactions of Dienes

Mechanisms in Sulfur Vulcanization (as a model system)

Sulfur vulcanization is a critical industrial process that converts diene-containing polymers like natural rubber (polyisoprene) into durable, elastic materials by forming sulfur cross-links between polymer chains. wikipedia.org Due to the complexity of this process in polymeric systems, low-molecular-weight dienes, such as 2,6-dimethylocta-2,6-diene and squalene (B77637), are often used as model systems to investigate the fundamental reaction mechanisms. allenpress.comallenpress.com

The vulcanization process is not a simple reaction between the diene and elemental sulfur. It involves a "cure package" that includes sulfur, an activator (typically zinc oxide and a fatty acid like stearic acid), and one or more accelerators. wikipedia.orgmdpi.com Accelerators react with sulfur to form a reactive sulfurating agent, which then reacts with the diene at the allylic positions to initiate cross-linking. wikipedia.org

Studies on model dienes have provided significant insights. Early research demonstrated that heating 2,6-dimethylocta-2,6-diene with sulfur at 140°C yields both a cyclic monosulfide and cross-linked products, mimicking the network formation in bulk rubber. allenpress.com More recent investigations using squalene as a model substrate have helped to elucidate the mechanism of antireversion agents, which prevent the degradation of sulfur cross-links. allenpress.com In one such study, the antireversion agent, a bismaleimide, was found to react with conjugated polyenes formed during the initial stages of vulcanization via a Diels-Alder reaction. This reaction forms stable, thermally resistant cross-links, maintaining the cross-link density of the material. allenpress.com

Table 3: Typical Components of a Sulfur Vulcanization System

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. High-field NMR would be essential to resolve the signals of 3,6-Dimethylocta-2,6-diene, and two-dimensional techniques would be required to confirm the connectivity of the carbon skeleton.

High-Field ¹H NMR and ¹³C NMR Characterization

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not documented in the provided search results, the expected chemical shifts can be predicted based on its structure. The molecule's asymmetry would result in a unique signal for each of its 10 carbon atoms and distinct signals for its proton environments.

Expected ¹H NMR Signals:

Olefinic Protons: Signals for the protons on the C2=C3 and C6=C7 double bonds would appear in the downfield region, typically between δ 5.0-5.5 ppm.

Methyl Protons: The four methyl groups (at C1, C3, C6, and the ethyl group's terminal carbon) would produce signals in the upfield region, likely between δ 1.6-1.8 ppm for those attached to the double bonds and near δ 0.9-1.1 ppm for the terminal methyl of the ethyl group.

Methylene (B1212753) Protons: The protons of the CH₂ groups at C4, C5, and within the ethyl group at C8 would resonate in the δ 2.0-2.3 ppm range, showing coupling to adjacent protons.

Expected ¹³C NMR Signals:

Alkene Carbons: The four sp² hybridized carbons of the two double bonds (C2, C3, C6, C7) would be found significantly downfield, expected in the δ 120-140 ppm range.

Aliphatic Carbons: The sp³ hybridized carbons, including the methylene and methyl groups, would appear in the upfield region of the spectrum (δ 10-40 ppm).

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be crucial for distinguishing between CH₃, CH₂, and CH carbons.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the olefinic proton at C2 and the methyl protons at C1, as well as between the protons on the C4-C5 methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is the key experiment for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl protons at C1 to the sp² carbons C2 and C3, confirming the position of the double bond. Similarly, correlations from the methylene protons at C4 and C5 to the surrounding carbons would verify the central part of the structure.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. Although electrospray ionization is more commonly used for polar compounds, other soft ionization techniques could be employed. For this compound, the expected molecular formula is C₁₀H₁₈. High-resolution mass spectrometry would be used to confirm this composition.

Table 1: Predicted High-Resolution Mass Data

| Molecular Formula | Compound Name | Calculated Monoisotopic Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is the standard method for analyzing volatile compounds like hydrocarbons. In a GC-MS analysis, the gas chromatograph would first separate this compound from any isomers or impurities. The mass spectrometer would then analyze the compound as it elutes. The resulting mass spectrum would display a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of the compound. The spectrum would also show a characteristic fragmentation pattern resulting from the cleavage of weaker bonds, such as the loss of methyl (CH₃, loss of 15 amu) or ethyl (C₂H₅, loss of 29 amu) groups, providing further structural confirmation.

Infrared and Raman Spectroscopy Studies

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its hydrocarbon structure. Key expected absorption bands include:

C-H stretching (sp²): Just above 3000 cm⁻¹, characteristic of hydrogens on double bonds.

C-H stretching (sp³): Just below 3000 cm⁻¹, from the methyl and methylene groups.

C=C stretching: A moderate absorption band in the region of 1650-1670 cm⁻¹, indicative of the carbon-carbon double bonds.

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending vibrations of the CH₂, and CH₃ groups.

Raman Spectroscopy: Raman spectroscopy would be highly complementary to IR. Due to the change in polarizability, the C=C double bond stretching vibration, which may be weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum, also in the 1650-1670 cm⁻¹ region.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and its isomers.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), frequently coupled with mass spectrometry (MS), is a primary tool for the analysis of volatile compounds like this compound. In the analysis of essential oils, where this compound and its isomers can be present, GC-MS allows for the separation and identification of individual constituents. srce.hraesacademy.org The optimization of GC parameters, such as the oven temperature gradient, is critical to achieve efficient separation of closely related isomers within a short analysis time. srce.hr For instance, a well-designed temperature program can separate a range of monoterpenes and sesquiterpenes, including isomers of dimethyloctadiene, in under 15 minutes. srce.hr

The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in established libraries like NIST. nih.gov In complex mixtures, such as those found in plant extracts or essential oils, GC-MS analysis can reveal the presence of various terpenoids, including isomers like (E)-3,7-dimethylocta-2,6-diene-1-thiol. koreamed.org The quantitative analysis of these compounds often involves the use of internal standards and the creation of calibration curves to ensure accuracy and precision. srce.hrocl-journal.org

Below is a table summarizing typical GC-MS parameters used for the analysis of essential oils which may contain this compound and its isomers.

| Parameter | Typical Value/Condition | Source |

| Column | Capillary column (e.g., 30 m x 0.32 mm ID x 1 µm film thickness) | ocl-journal.org |

| Carrier Gas | Helium | aesacademy.orgocl-journal.org |

| Injector Temperature | 250 °C | aesacademy.org |

| Detector Temperature | 285 °C | ocl-journal.org |

| Oven Program | Initial temperature hold, followed by one or more temperature ramps | srce.hrnih.gov |

| Ionization Energy | 70 eV | aesacademy.orgnih.gov |

| Mass Scan Range | m/z 40–400 | nih.gov |

Column Chromatography for Purification

Column chromatography is a fundamental and widely used technique for the purification of terpenoids, including isomers of this compound, from complex mixtures. researchgate.net This method is particularly valuable for separating compounds with differing polarities. Silica gel is the most common stationary phase for the separation of nonpolar and medium polar compounds like terpenoids. researchgate.net

In synthetic chemistry, column chromatography is essential for purifying reaction products. For example, after a chemical synthesis, the crude product containing a derivative of dimethyloctadiene can be purified using automated column chromatography with a solvent gradient, such as ethyl acetate (B1210297) in heptanes. dovepress.comgoogle.com This process removes unreacted starting materials and byproducts, yielding the pure compound. dovepress.com The choice of eluent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to find the optimal solvent mixture for separation.

For challenging separations, such as those involving structural isomers, more advanced techniques like countercurrent chromatography may be employed. nih.govbohrium.com However, for many applications, traditional column chromatography provides a robust and scalable method for obtaining high-purity this compound derivatives. diva-portal.org

Thermal Analysis for Polymer Characterization (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to characterize polymers derived from or containing diene monomers like 5,7-dimethylocta-1,6-diene, an isomer of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. researchgate.netmdpi.com

For ethylene/5,7-dimethylocta-1,6-diene copolymers, DSC analysis reveals how the incorporation of the diene and subsequent modifications, such as sulfonation or crosslinking, affect the thermal properties. researchgate.netscispace.com For instance, the sulfonation of these copolymers leads to significant changes in their thermal behavior compared to the non-polar precursor. researchgate.net Similarly, irradiation-induced crosslinking alters the crystallization rate and melting temperature, which can be quantified by DSC. scispace.com

A typical DSC analysis involves heating the polymer sample at a constant rate, cooling it, and then reheating it. mdpi.com This allows for the observation of the thermal history and the intrinsic properties of the material.

Other Advanced Analytical Techniques

Beyond chromatography and thermal analysis, a range of other advanced techniques are employed to characterize materials related to this compound.

X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) for Polymer Functionalization

X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) are powerful surface-sensitive techniques for characterizing the functionalization of polymers. numberanalytics.comaip.org These methods are particularly useful for analyzing polymers that have been surface-modified. nih.gov

In the context of ethylene/5,7-dimethylocta-1,6-diene copolymers, FTIR-ATR and XPS have been used to confirm the success of sulfonation processes. researchgate.net FTIR-ATR can detect the characteristic vibrational bands of the introduced functional groups, such as those from succinyl anhydride (B1165640) rings grafted onto the copolymer. researchgate.net XPS provides quantitative elemental composition and chemical state information about the surface of the polymer, confirming the presence of elements like sulfur after sulfonation. researchgate.netaip.org Together, these techniques provide a comprehensive picture of the surface chemistry of the modified polymer. aip.org

Odor Activity Value (OAV) and Sensory Techniques in Aroma Compound Research

The following table lists some compounds related to this compound and their reported aroma characteristics.

| Compound | Reported Aroma Descriptor(s) | Source |

| (E)-Citral (trans-3,7-dimethylocta-2,6-dienal) | Citrus-like, Lemon | nih.govresearchgate.net |

| (Z)-Citral (cis-3,7-dimethylocta-2,6-dienal) | Lemon | wiley.comresearchgate.net |

| Linalool (3,7-dimethylocta-1,6-dien-3-ol) | Floral, Sweet, Citrus | srce.hrmdpi.commdpi.com |

| Beta-Myrcene (7-methyl-3-methylideneocta-1,6-diene) | Green, Herbal | nih.govresearchgate.net |

| Geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) | Floral, Rose | nih.govmdpi.com |

Computational and Theoretical Chemistry of 3,6 Dimethylocta 2,6 Diene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

There are no dedicated studies in the reviewed literature that report comprehensive quantum chemical calculations, such as Density Functional Theory (DFT), specifically for 3,6-Dimethylocta-2,6-diene. While DFT is a common tool for investigating the electronic structure, geometry, and reactivity of terpenes, this particular molecule has not been the primary subject of such a study.

In related fields, DFT has been used to determine the absolute configuration of more complex, functionalized derivatives of other octadienes. For instance, a study on (3S,5Z)-2,6-dimethyl-2,3-epoxyocta-5,7-diene and its corresponding diol utilized DFT calculations at the B3LYP/DGDZVP level of theory to compare calculated and experimental vibrational circular dichroism (VCD) spectra, thereby elucidating the stereochemistry. csic.es However, this work does not provide electronic properties or reactivity data for the parent compound this compound. The PubChem database lists computed properties for this compound, which are generated using computational models, but these are not part of a peer-reviewed research study focused on its theoretical chemistry. nih.gov

Conformational Analysis and Molecular Stability Studies

Detailed conformational analysis and molecular stability studies specifically for this compound are not available in the published literature. Acyclic terpenes are known for their high conformational flexibility due to multiple rotatable single bonds, which presents a significant challenge for computational analysis.

Studies on similar acyclic monoterpenes, such as citronellal, have employed a combination of broadband rotational spectroscopy and quantum-chemical calculations to navigate their complex conformational landscapes, identifying numerous stable conformers in the gas phase. Such comprehensive studies, which would be necessary to understand the conformational preferences and relative stabilities of the various isomers of this compound, have not been reported for this specific compound.

Reaction Pathway Modeling and Transition State Analysis

No literature could be found that details the reaction pathway modeling or transition state analysis for the synthesis or reactions of this compound. Computational studies in the broader field of terpene chemistry often focus on the complex, enzyme-catalyzed cyclization reactions that lead to the vast diversity of cyclic terpenes. frontiersin.org These studies frequently employ DFT to map potential energy surfaces, locate transition states, and elucidate reaction mechanisms.

For instance, research on the biosynthesis of other terpenes has involved the computational modeling of carbocation-mediated cyclization cascades. researchgate.net However, as an acyclic diene, this compound would likely be studied in the context of different reaction types, such as addition or oxidation reactions. A study on the singlet oxygenation of 2,6-dimethylocta-2,6-diene (a closely related isomer) identified various hydroperoxide products, but this was an experimental study and did not include computational modeling of the reaction pathways or transition states. lgm.gov.my

Molecular Dynamics Simulations of Reactive Intermediates

There is no evidence in the scientific literature of molecular dynamics (MD) simulations being performed to study the reactive intermediates of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including the conformational changes of substrates and intermediates within enzyme active sites. echemi.comresearchgate.net

In the context of terpene biosynthesis, MD simulations have been used to investigate substrate binding modes, the role of active site residues, and the management of water molecules in terpene synthases. scielo.br These simulations provide insights into how enzymes control the reactivity of carbocation intermediates to yield specific products. The absence of such studies for this compound means that there is currently no detailed understanding of its dynamic behavior or the behavior of its potential reactive intermediates from a computational standpoint.

Polymer Science and Advanced Materials Research

The acyclic diene 3,6-dimethylocta-2,6-diene is a significant compound in the field of polymer science, serving as a monomer in various polymerization reactions and as a model compound for understanding the behavior of more complex polymers. Its unique structure, featuring two internal double bonds, allows for its incorporation into polymer chains, influencing their final properties.

Applications in Chemical Synthesis and Industrial Processes Academic Research Focus

Utilization as Building Blocks in Complex Organic Synthesis

The carbon skeleton of dimethyloctadienes is a foundational element in the synthesis of more complex organic molecules. Derivatives of this diene are employed as starting materials or key intermediates in multi-step synthetic pathways. For instance, functionalized derivatives such as 1-bromo-3,7-dimethylocta-2,6-diene (B8807136) serve as crucial intermediates for building larger molecular architectures. evitachem.com The reactivity of the double bonds allows for various addition and cycloaddition reactions, including Diels-Alder reactions, which are fundamental for constructing cyclic systems present in many natural products and biologically active compounds. solubilityofthings.com

The synthesis of terpenoids and other polyisoprenoid natural products often involves the iterative assembly of chiral building blocks derived from compounds like citronellol, a structural relative of dimethyloctadiene. researchgate.net These synthetic strategies highlight the role of the dimethyloctadiene framework in creating stereochemically complex molecules. researchgate.net

Intermediates for Specialty Chemicals, Pharmaceuticals, and Agrochemicals

Derivatives of dimethyloctadiene are significant intermediates in the production of a variety of specialty chemicals. Their unique structural features make them valuable starting points for synthesizing compounds with specific desired properties. lookchem.com In the fragrance and flavor industry, for example, related compounds like (Z)-3,7-dimethylocta-2,6-dienal (Neral) are used for their characteristic citrus scents and are also precursors in the synthesis of vitamin A and ionones. guidechem.com

In the pharmaceutical and agrochemical sectors, the dimethyloctadiene scaffold is used to create novel active ingredients. lookchem.com Functionalized versions, such as (E)-3,7-Dimethylocta-2,6-diene-1-thiol and 1-Bromo-3,7-dimethylocta-2,6-diene, act as precursors for molecules designed to interact with specific biological targets like enzymes or receptors. evitachem.comlookchem.com Research into the biological activity of these derivatives may lead to the development of new therapeutic agents or crop protection products. evitachem.com

Table 1: Dimethyloctadiene Derivatives as Chemical Intermediates

| Derivative | Application Area | Reference |

|---|---|---|

| 1-Bromo-3,7-dimethylocta-2,6-diene | Organic Synthesis, Specialty Chemicals, Agrochemicals | evitachem.com |

| (E)-3,7-Dimethylocta-2,6-diene-1-thiol | Organic Synthesis, Pharmaceuticals, Agrochemicals | lookchem.comguidechem.com |

| (Z)-3,7-dimethylocta-2,6-dienal | Synthesis of Vitamin A, Ionones, Flavors, Perfumery | guidechem.com |

Development of Novel Catalytic Systems Featuring Dimethyloctadiene Ligands

The dimethyloctadiene structure, particularly in the form of the 2,7-dimethylocta-2,6-diene-1,8-diyl ligand, plays a significant role in the field of organometallic chemistry and catalysis. Dimeric ruthenium complexes, such as [{RuCl(μ-Cl)(η3:η3-C10H16)}2], where C10H16 is this specific ligand, serve as important precursors for a wide range of catalytically active mononuclear ruthenium(IV) and ruthenium(II) complexes. rsc.orgresearchgate.net

These precursors react with various ligands, including phosphines, guanidines, and isocyanides, to generate novel catalysts for reactions like olefin isomerization and nitrile hydration. rsc.orgresearchgate.netresearchgate.net For example, treatment of the dimeric precursor with phosphinous acids yields mononuclear complexes of the type [RuCl2(η3:η3-C10H16)(PR2OH)], which have shown catalytic activity. rsc.org Similarly, reaction with guanidines can produce bis(allyl)ruthenium(IV) guanidinate complexes. researchgate.net The development of these catalytic systems is crucial for creating more efficient and selective chemical transformations. acs.org

Table 2: Catalytic Systems Derived from Dimethyloctadiene Ligands

| Precursor Complex | Reactant/Ligand | Resulting Catalyst Type | Application | Reference |

|---|---|---|---|---|

| [{RuCl(μ-Cl)(η3:η3-C10H16)}2] | Phosphinous acids (PR2OH) | Mononuclear Ru(IV) complexes | Nitrile hydration | rsc.org |

| [{RuCl(μ-Cl)(η3:η3-C10H16)}2] | Guanidines | Bis(allyl)ruthenium(IV) guanidinate complexes | Olefin isomerization | researchgate.netresearchgate.net |

Function as Reference Compounds and Standards in Analytical Chemistry

In analytical chemistry, the purity and well-defined structure of certain chemicals are paramount for their use as standards. Derivatives of dimethyloctadiene, such as (E)-3,7-Dimethylocta-2,6-diene-1-thiol, can be employed as reference compounds or analytical standards. lookchem.com Their function is to calibrate analytical instruments, validate new analytical methods, and serve as a benchmark in quality control processes to ensure the accuracy and reliability of experimental results. lookchem.com The defined molecular weight and spectral properties of these compounds are essential for their use in techniques like mass spectrometry and chromatography.

Investigation of Surface-Active Properties through Chemical Modification (e.g., Surfactants, Emulsifiers)

Chemical modification of the hydrophobic dimethyloctadiene backbone by introducing hydrophilic functional groups can yield molecules with surface-active properties. Research has explored the potential of these modified structures to act as surfactants and emulsifiers. foodb.cafoodb.ca For example, diol derivatives like 2,6-Dimethyl-3,7-octadiene-2,6-diol and acetal (B89532) derivatives such as 1,1-Diethoxy-3,7-dimethyl-2,6-octadiene are noted for their potential industrial applications as surfactants or emulsifying agents. foodb.cafoodb.ca These compounds can help to stabilize mixtures of immiscible liquids, such as oil and water, which is a critical function in the formulation of cosmetics, cleaning products, and various industrial mixtures. google.comfederalregister.gov

Synthesis of Dienes for Industrial Isomerization Processes (e.g., Estragole (B85927) to Anethole)

The isomerization of estragole to anethole (B165797) is an industrially significant process, as trans-anethole is a valuable compound in the food, drug, and cosmetic industries. acs.org Research has focused on developing efficient catalytic systems for this transformation to improve selectivity towards the desired trans-isomer and to operate under milder, more environmentally friendly conditions. researchgate.netacs.org

Ruthenium-based catalysts have proven particularly effective. rsc.org Notably, catalytic systems derived from the dimeric ruthenium complex [{RuCl(μ-Cl)(η3:η3-C10H16)}2] (where C10H16 = 2,7-dimethylocta-2,6-diene-1,8-diyl) have been successfully employed for this isomerization. researchgate.netresearchgate.net The development of these catalysts, which often operate in green solvents like water or glycerol, represents a significant advancement over traditional methods that require harsh conditions and produce significant waste. researchgate.netacs.org

Probes for Enzyme Specificity and Crystal Structure Studies in Biosynthesis Research

Understanding the complex mechanisms of enzymes, particularly those involved in biosynthesis like terpene synthases, is a major goal in biochemical research. Substrate analogues are powerful tools for this purpose. rsc.org Modified versions of natural substrates, such as brominated prenyl diphosphates, can be synthesized and used as probes to study enzyme specificity and reaction mechanisms. rsc.org

These analogues, which share a structural resemblance to dimethyloctadiene-containing natural substrates, can act as competitive inhibitors of enzymes. rsc.org By studying how these probes bind, researchers can gain insights into the active site of the enzyme. In some cases, these inhibitor-enzyme complexes can be co-crystallized, providing high-resolution structural data that is crucial for understanding the complex cyclization cascades catalyzed by these enzymes. rsc.org Furthermore, synthetic geranyl-pyrophosphate analogs have been developed as chemical probes for labeling lipid-modified RNAs, enabling the study of the enzymes involved in these pathways. biorxiv.orgbiorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.